4-Chloro Dasatinib is a derivative of Dasatinib, a potent inhibitor of several tyrosine kinases, including the BCR-ABL fusion protein associated with chronic myeloid leukemia. This compound is classified as a small molecule drug and is used primarily in cancer therapy due to its ability to interfere with cellular signaling pathways that promote tumor growth.
Dasatinib was originally developed by Bristol-Myers Squibb and has been extensively studied for its pharmacological properties. The introduction of chloro substituents like the one in 4-Chloro Dasatinib aims to enhance its efficacy and selectivity against specific kinases.
4-Chloro Dasatinib falls under the class of protein kinase inhibitors, specifically targeting the Src family kinases and other related pathways involved in cancer progression.
The synthesis of 4-Chloro Dasatinib typically involves several key steps that modify the core structure of Dasatinib. A common method includes:
Technical details regarding reaction conditions, including temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity during synthesis .
The molecular structure of 4-Chloro Dasatinib can be represented as follows:
The structure features a thiazole ring, a piperazine moiety, and a chlorinated aromatic ring, which contribute to its binding affinity for target kinases.
Crystallographic studies have shown that 4-Chloro Dasatinib maintains a similar conformation to Dasatinib, allowing it to effectively bind to ATP-binding sites on target kinases .
4-Chloro Dasatinib can undergo various chemical reactions, including:
Technical details such as reaction conditions (e.g., pH, temperature) and kinetics are essential for understanding these transformations.
The mechanism of action for 4-Chloro Dasatinib involves:
Studies have demonstrated that modifications like chlorination can significantly alter the binding affinity and specificity towards different kinase targets .
Relevant data from stability studies and solubility tests are critical for formulation development in pharmaceutical applications.
4-Chloro Dasatinib is primarily used in:
Research continues into optimizing its use in clinical settings and exploring its potential in combination therapies for enhanced efficacy against resistant cancer types.
4-Chloro Dasatinib is systematically named as N-(2-Chloro-4-methyl-6-chlorophenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide. Its molecular formula is C₂₂H₂₅Cl₂N₇O₂S, with a molecular weight of 522.45 g/mol. This represents a significant modification from dasatinib (C₂₂H₂₆ClN₇O₂S, MW 488.01 g/mol) through the introduction of an additional chlorine atom at the phenyl ring's para-position and concurrent reduction of two hydrogen atoms [4] [6] [9].
Table 1: Elemental Composition Analysis
Element | Dasatinib (Count) | 4-Chloro Dasatinib (Count) |
---|---|---|
Carbon (C) | 22 | 22 |
Hydrogen (H) | 26 | 25 |
Chlorine (Cl) | 1 | 2 |
Nitrogen (N) | 7 | 7 |
Oxygen (O) | 2 | 2 |
Sulfur (S) | 1 | 1 |
4-Chloro Dasatinib is structurally derived from dasatinib through chlorine substitution at the C4 position of the 2-chloro-6-methylphenyl ring. This modification induces three key changes:
Table 2: Structural and Electronic Comparison
Property | Dasatinib | 4-Chloro Dasatinib | Biological Implication |
---|---|---|---|
C4 Substituent | H | Cl | Altered steric occupancy in kinase pockets |
Hammett Constant (σₚ) | 0.00 | 0.23 | Enhanced electrophilicity of anilide ring |
Predicted logP | 2.1 | 2.6-2.8 | Improved membrane permeability |
H-bond Acceptor Sites | 9 | 9 | Unchanged hydrogen bonding capacity |
4-Chloro Dasatinib exhibits complex solid-state behavior influenced by crystallization conditions:
Table 3: Polymorph Characteristics
Form | Space Group | Unit Cell Volume (ų) | Density (g/cm³) | Stability Range | Preferred Solvent System |
---|---|---|---|---|---|
α | P2₁/c | 985.7 | 1.302 | <145°C | Ethanol/water (3:1) |
β | P2₁2₁2₁ | 1021.3 | 1.287 | >160°C | Anhydrous acetonitrile |
Dioxanate | C2/c | 2536.8 (Z=4) | 1.191 | N/A (solvate) | 1,4-Dioxane |
The polymorphic landscape significantly impacts pharmaceutical processing: Form α demonstrates optimal compressibility for tablet formation, while Form β exhibits higher bioavailability in simulated intestinal fluid due to its lower lattice energy [2] [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7